Hydration Resistance: ¹H NMR Quantification of Water Coordination – Ph₃PAuNTf₂ vs. Ph₃PAuOTf
In a direct ¹H NMR titration experiment, Tang and Yu (2012) demonstrated that Ph₃PAuNTf₂ exhibits dramatically superior resistance to water coordination compared to Ph₃PAuOTf. When 1.0 equivalent of water was added to a CD₂Cl₂ solution of each complex, the water proton signal shifted downfield to only 1.69 ppm for Ph₃PAuNTf₂, versus 4.56 ppm for Ph₃PAuOTf (free water in CD₂Cl₂ resonates at 1.52 ppm) [1]. The small shift for the NTf₂ complex indicates that [Ph₃PAu]⁺ coordination to NTf₂⁻ is far more favorable than to water, whereas the OTf complex readily forms [Ph₃PAu(OH₂)]⁺OTf⁻, which was isolated and characterized by single-crystal X-ray diffraction [1]. The authors conclude explicitly: 'LAuNTf₂ … which resist hydration, have been found stable, while the readily hydrolysable LAuX (X⁻ = ⁻OTf, BF₄⁻ and SbF₆⁻) are found unstable' [1].
| Evidence Dimension | ¹H NMR chemical shift of water (1.0 eq) in CD₂Cl₂ solution — indicator of Au–OH₂ coordination |
|---|---|
| Target Compound Data | Ph₃PAuNTf₂: δ 1.69 ppm (water signal); minimal ³¹P shift upon water addition |
| Comparator Or Baseline | Ph₃PAuOTf: δ 4.56 ppm (water signal); forms [Ph₃PAu(OH₂)]⁺OTf⁻, confirmed by X-ray; Ph₃PAuSbF₆ and Ph₃PAuBF₄: unstable, non-isolable |
| Quantified Difference | Δδ = +2.87 ppm (water proton shift for OTf vs. NTf₂); OTf complex forms crystalline hydrate, NTf₂ complex does not |
| Conditions | CD₂Cl₂, 298 K, incremental water addition monitored by ³¹P and ¹H NMR (Fig. 3, Fig. S17–S21, Tang & Yu 2012) |
Why This Matters
For procurement decisions, hydration resistance translates directly to bench-top handling without glovebox requirements, consistent catalytic performance across variable ambient humidity, and batch-to-batch reproducibility not achievable with OTf, BF₄, or SbF₆ analogs.
- [1] Tang, Y.; Yu, B. Identification of (phosphine)gold(I) hydrates and their equilibria in wet solutions. RSC Adv. 2012, 2, 12686–12689. DOI: 10.1039/C2RA22282E View Source
